N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1058231-99-4
VCID: VC5166530
InChI: InChI=1S/C16H17N7O2S/c1-3-23-15-14(21-22-23)16(18-9-17-15)26-8-13(25)20-12-6-4-5-11(7-12)19-10(2)24/h4-7,9H,3,8H2,1-2H3,(H,19,24)(H,20,25)
SMILES: CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)N=N1
Molecular Formula: C16H17N7O2S
Molecular Weight: 371.42

N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

CAS No.: 1058231-99-4

Cat. No.: VC5166530

Molecular Formula: C16H17N7O2S

Molecular Weight: 371.42

* For research use only. Not for human or veterinary use.

N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide - 1058231-99-4

Specification

CAS No. 1058231-99-4
Molecular Formula C16H17N7O2S
Molecular Weight 371.42
IUPAC Name N-(3-acetamidophenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Standard InChI InChI=1S/C16H17N7O2S/c1-3-23-15-14(21-22-23)16(18-9-17-15)26-8-13(25)20-12-6-4-5-11(7-12)19-10(2)24/h4-7,9H,3,8H2,1-2H3,(H,19,24)(H,20,25)
Standard InChI Key HRKVZEFNOYIDCA-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)N=N1

Introduction

Chemical Formula

The molecular formula of the compound is derived from its name:

  • N-(3-acetamidophenyl): Indicates an acetamide group attached to a phenyl ring at the third position.

  • 2-((3-ethyl-3H-123triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide: Refers to a thioacetamide functional group linked to a triazolopyrimidine ring system.

Key Functional Groups

  • Acetamide (-CONH2): Contributes to hydrogen bonding and solubility.

  • Triazolopyrimidine Ring: A fused heterocyclic system providing potential biological activity.

  • Thioether (-S-): Enhances lipophilicity and may influence bioavailability.

General Synthetic Pathway

The compound is likely synthesized through multistep reactions involving:

  • Formation of the Triazolopyrimidine Core:

    • Starting with aminoguanidine derivatives or similar precursors.

    • Cyclization reactions in the presence of aldehydes or nitriles to form the triazolopyrimidine scaffold.

  • Introduction of the Thioacetamide Group:

    • Reaction of the triazolopyrimidine intermediate with chloroacetic acid derivatives under basic conditions.

  • Acetamidophenyl Substitution:

    • Coupling with 3-acetamidophenyl derivatives via amidation or nucleophilic substitution.

Reaction Conditions

  • Solvents: Ethanol or dimethylformamide (DMF).

  • Catalysts: Triethylamine or potassium carbonate.

  • Temperature: Reflux conditions (~100–150°C).

Biological Activity

Compounds containing triazolopyrimidine and acetamide moieties are known for diverse pharmacological properties:

  • Anticancer Activity:

    • Similar compounds have demonstrated cytotoxic effects on cancer cell lines (e.g., HeLa, HCT-116).

    • The triazolopyrimidine scaffold interacts with DNA or enzymes involved in cell proliferation .

  • Anti-inflammatory Properties:

    • Molecular docking studies suggest potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammation pathways .

  • Antimicrobial Effects:

    • Structural analogs show efficacy against fungal strains like Candida albicans and bacteria due to their ability to disrupt cell membranes .

Drug Development Potential

Given its structural features, this compound could serve as a lead molecule for:

  • Developing enzyme inhibitors (e.g., kinases or oxidases).

  • Exploring therapies for inflammatory diseases or infections.

Spectroscopic Characterization

To confirm the structure, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR reveal chemical shifts corresponding to aromatic protons, amide groups, and ethyl substituents.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for amide (C=OC=O) at ~1680 cm1^{-1}, CNC-N stretching at ~1250 cm1^{-1}, and SCS-C bonds at ~700 cm1^{-1}.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

Computational Studies

Molecular docking simulations suggest that the compound binds effectively to active sites of target proteins due to its electron-rich heterocyclic core and hydrogen-bonding capacity .

Comparative Analysis

PropertyN-(3-acetamidophenyl)-2-((3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamideAnalogous Compounds
Molecular Weight~350–400 g/molSimilar range
SolubilityModerate in polar solventsComparable
Pharmacological PotentialAnti-inflammatory, anticancerBroad-spectrum activity
Synthesis ComplexityModerateVaries depending on substituents

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